(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid (2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.: 114519-06-1
VCID: VC21265763
InChI: InChI=1S/C9H15N3O4/c1-9(2,3)16-7(13)5-4-6(8(14)15)11-12-10/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m0/s1
SMILES: CC(C)(C)OC(=O)CCC(C(=O)O)N=[N+]=[N-]
Molecular Formula: C9H15N3O4
Molecular Weight: 229.23 g/mol

(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

CAS No.: 114519-06-1

Cat. No.: VC21265763

Molecular Formula: C9H15N3O4

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid - 114519-06-1

Specification

CAS No. 114519-06-1
Molecular Formula C9H15N3O4
Molecular Weight 229.23 g/mol
IUPAC Name (2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Standard InChI InChI=1S/C9H15N3O4/c1-9(2,3)16-7(13)5-4-6(8(14)15)11-12-10/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m0/s1
Standard InChI Key DHEKPGJJDAHOLO-LURJTMIESA-N
Isomeric SMILES CC(C)(C)OC(=O)CC[C@@H](C(=O)O)N=[N+]=[N-]
SMILES CC(C)(C)OC(=O)CCC(C(=O)O)N=[N+]=[N-]
Canonical SMILES CC(C)(C)OC(=O)CCC(C(=O)O)N=[N+]=[N-]

Introduction

Chemical Structure and Properties

(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid possesses a molecular formula of C₉H₁₅N₃O₄ with a molecular weight of 229.23 g/mol. The structure features a chiral center at the C2 position with an S-configuration, an azido group attached to this carbon, and a three-carbon chain terminating in a tert-butyl protected carboxylic acid. The compound represents a modified form of glutamic acid where the amino group has been replaced with an azido functionality.

Structural Identifiers

ParameterValue
IUPAC Name(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Molecular FormulaC₉H₁₅N₃O₄
Molecular Weight229.23 g/mol
InChIInChI=1S/C9H15N3O4/c1-9(2,3)16-7(13)5-4-6(8(14)15)11-12-10/h6H,4-5H2,1-3H3,(H,14,15)
InChI KeyDHEKPGJJDAHOLO-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)CCC(C(=O)O)N=[N+]=[N-]

This compound shares structural similarities with other glutamic acid derivatives but is distinguished by the presence of the azido group at the alpha position, which significantly alters its chemical reactivity and applications in synthetic chemistry.

Synthesis and Preparation Methods

The synthesis of (2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid typically involves multiple steps starting from glutamic acid or its derivatives. Several synthetic routes have been developed to efficiently produce this compound.

Common Synthetic Routes

Chemical Reactions and Reactivity

(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid demonstrates versatile reactivity, primarily due to the presence of the azido group and the protected carboxylic acid functionality.

Reduction to Amine

The azido group can be reduced to an amine through various methods:

  • Catalytic hydrogenation using hydrogen gas with palladium on carbon (Pd/C)

  • Staudinger reaction with triphenylphosphine followed by hydrolysis

  • Reduction with lithium aluminum hydride (LiAlH4)

The resulting alpha-amino derivative can then be used in peptide synthesis or further functionalized .

Peptide Coupling

Both carboxyl groups (after deprotection of the tert-butyl ester) can participate in peptide bond formation using standard coupling reagents such as HBTU, HATU, or EDC/NHS, allowing incorporation into peptides or other structures.

Stereochemical Considerations

The reactions maintain the stereochemistry at the C2 position, preserving the (S)-configuration, which is important for biological applications and stereoselective synthesis.

Applications in Research and Development

(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid has numerous applications across various scientific disciplines due to its unique structural features and reactivity.

Peptide Chemistry

Comparison with Similar Compounds

Understanding the relationship between (2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid and similar compounds helps contextualize its unique properties and applications.

Structural Analogues

CompoundMolecular FormulaKey Structural DifferencesApplications
5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acidC₉H₁₆O₄Lacks azido group at C2 positionPrecursor in organic synthesis
Boc-Glu(OtBu)-OHC₁₄H₂₅NO₆Contains Boc protection instead of azido groupPeptide synthesis building block
(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acidC₉H₁₇NO₄Contains amino group instead of azido groupNatural amino acid derivative
L-azidoglutamic acid mono-tert-butyl ester CHA saltC₁₅H₂₈N₄O₄Same core structure but as cyclohexylamine saltStabilized form for storage and handling
Ac-Glu(OtBu)-OHC₁₁H₁₉NO₅Contains acetamido group instead of azido groupPeptide synthesis building block

Functional Comparison

The presence of the azido group in (2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid differentiates it from other glutamic acid derivatives, providing unique reactivity for click chemistry applications. While compounds like Boc-Glu(OtBu)-OH are commonly used in standard peptide synthesis, the azido derivative offers additional functionalization possibilities through selective reactions with the azido group.

Physical and Chemical Properties

The physical and chemical properties of (2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid determine its behavior in various chemical environments and influence its applications.

Physical Properties

PropertyValueNotes
Physical StateSolidAt standard temperature and pressure
Molecular Weight229.23 g/molCalculated from molecular formula
AppearanceWhite to off-white solidTypical for similar compounds
Melting PointData not available in literature-
Boiling PointData not available in literatureExpected to decompose before boiling
DensityApproximately 1.1 g/cm³Estimated based on similar compounds

Chemical Properties

PropertyValueNotes
SolubilitySparingly soluble in water; soluble in organic solventsSimilar to other protected amino acids
LogPNot specified in literatureExpected to be moderately lipophilic due to tert-butyl group
pKaNot specified in literatureCarboxylic acid group expected to have pKa ~4-5
StabilitySensitive to heat, light, and strong reducing agentsTypical for azido compounds
ReactivityHighly reactive azido group; protected carboxyl functionalityEnables selective chemical transformations

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